molecular formula C10H10ClN3O2S B2679179 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 865543-73-3

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

Katalognummer: B2679179
CAS-Nummer: 865543-73-3
Molekulargewicht: 271.72
InChI-Schlüssel: UUXYLFDXCDHWIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene moiety at position 5 and a butanamide group at position 2. Its molecular formula is C₁₀H₁₀ClN₃O₂S, with a molecular weight of 271.72 g/mol (calculated). The compound’s structure combines electron-deficient (oxadiazole, chlorothiophene) and lipophilic (butanamide) components, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents .

Eigenschaften

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c1-2-3-8(15)12-10-14-13-9(16-10)6-4-5-7(11)17-6/h4-5H,2-3H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXYLFDXCDHWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The chlorination of thiophene yields 5-chlorothiophene, which is then subjected to further reactions to introduce the oxadiazole ring. The final step involves the formation of the butanamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Acyl Chains

Several structurally related compounds, such as 5a–5d (synthesized in Molecules, 2013), share the 1,3,4-oxadiazole core but differ in substituents. These compounds feature a phenylsulfamoyl group instead of chlorothiophene and vary in acyl chain length (butyramide to heptanamide) (Table 1) .

Table 1: Comparison of Key Structural Features

Compound Core Structure Substituent at Position 5 Acyl Chain Length Molecular Formula
Target Compound 1,3,4-Oxadiazole 5-Chlorothiophene Butanamide (C₄) C₁₀H₁₀ClN₃O₂S
5a (Butyramide derivative) 1,3,4-Oxadiazole + sulfamoyl Phenyl Butyramide (C₄) C₁₄H₁₉N₂O₅S
5b (Pentanamide derivative) 1,3,4-Oxadiazole + sulfamoyl Phenyl Pentanamide (C₅) C₁₅H₂₁N₂O₅S
5c (Hexanamide derivative) 1,3,4-Oxadiazole + sulfamoyl Phenyl Hexanamide (C₆) C₁₆H₂₃N₂O₅S
Physicochemical Properties
  • However, analogues like 5a–5d show a trend where melting points decrease as acyl chain length increases (e.g., 5a: 180–182°C vs. 5c: 142–143°C) . This suggests that the chlorothiophene group in the target compound may increase rigidity and raise the melting point compared to phenyl-substituted analogues.
  • Spectral Data :
    • ¹H-NMR : The target compound’s chlorothiophene protons would resonate as distinct doublets in the aromatic region (~6.5–7.5 ppm), differing from the phenyl protons in 5a–5d (7.7–7.3 ppm). The butanamide chain would exhibit signals near δ 2.3–2.4 ppm (CH₂) and δ 0.9 ppm (CH₃) .
    • Mass Spectrometry : The target compound’s molecular ion peak ([M+H]⁺) is expected at m/z = 272.1 , while 5a–5d range from 327.4 to 355.4 due to their larger sulfamoyl-phenyl groups .
Functional Analogues with Modified Heterocycles
  • N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide : Incorporates a piperidine-sulfonylbenzamide group, increasing molecular weight (C₁₈H₁₇ClN₄O₄S₂) and likely improving solubility via the sulfonyl group .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Chlorothiophene substitution enhances π-π stacking with aromatic enzyme pockets compared to phenyl groups in 5a–5d .
    • Longer acyl chains (e.g., hexanamide in 5c) reduce crystallinity but improve membrane permeability, as seen in analogues .
  • Potential Applications: The target compound’s chlorothiophene moiety may confer selectivity toward bacterial enzymes (e.g., dihydrofolate reductase) due to its electron-withdrawing nature. Piperidine-sulfonyl derivatives (e.g., ) show promise as kinase inhibitors due to their bulkier substituents.

Biologische Aktivität

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C11H8ClN3OC_{11}H_8ClN_3O with a molecular weight of 241.66 g/mol. It features a butanamide backbone linked to a 1,3,4-oxadiazole and a chlorothiophene moiety, contributing to its unique chemical reactivity and biological profile.

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide exhibits its biological effects primarily through interactions with specific enzymes and proteins. It has been shown to:

  • Inhibit Enzymatic Activity : The compound targets enzymes involved in the biosynthesis of essential biomolecules in pathogens, particularly affecting bacterial growth by inhibiting cell wall synthesis and DNA replication .
  • Modulate Cellular Processes : In various cell types, it affects metabolic pathways critical for cell survival and proliferation .

Antimicrobial Activity

Research indicates that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide demonstrates potent antimicrobial properties:

  • Against Bacteria : It has shown effectiveness against resistant strains of Neisseria gonorrhoeae, inhibiting growth by targeting specific enzymes essential for bacterial metabolism .
  • Antimalarial Effects : The compound also exhibits activity against malaria parasites, contributing to its potential as an antimalarial agent .

Cytotoxicity

Studies assessing the cytotoxic effects of this compound indicate that it can induce cell death in cancer cell lines while maintaining lower toxicity in normal cells. This selectivity enhances its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is crucial for its therapeutic application:

Parameter Value
AbsorptionModerate
DistributionTissue-specific
MetabolismHepatic
ExcretionRenal

The compound's stability under physiological conditions suggests it may have prolonged effects in vivo .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics used against the same pathogens.

Study 2: Anticancer Properties

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results showed that at low concentrations, it effectively inhibited cell proliferation while sparing normal cells from toxicity. This selectivity underscores its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide?

  • Methodological Answer : The synthesis typically involves:

  • Hydrazide formation : Starting from 5-chlorothiophene-2-carboxylic acid, esterification followed by hydrazination yields the hydrazide intermediate .
  • Oxadiazole cyclization : Reaction with cyanogen bromide or carbodiimides under reflux conditions forms the 1,3,4-oxadiazole core. Side reactions (e.g., incomplete cyclization) require careful monitoring via TLC .
  • Amide coupling : The butanamide moiety is introduced via coupling with butanoyl chloride in the presence of a base (e.g., NaH in THF). Purification challenges arise due to polar byproducts, necessitating column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals for the oxadiazole ring (δ 8.1–8.5 ppm for protons adjacent to N), thiophene (δ 6.8–7.2 ppm), and butanamide (δ 2.1–2.4 ppm for CH₂) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assay Design :

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme Inhibition : Test lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition at 10–100 μM concentrations, with NDGA or galantamine as positive controls .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts to establish selectivity indices .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while maintaining drug-likeness?

  • SAR Insights :

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., Cl on thiophene) improve antimicrobial activity but may increase log P. Replace Cl with CF₃ to balance hydrophobicity .
  • Amide Chain Flexibility : Shortening the butanamide to acetamide reduces steric hindrance, enhancing enzyme binding (e.g., LOX inhibition IC₅₀ improvement from 12 μM to 5.8 μM) .
  • Lipinski Compliance : Optimize log P (<5) via substituent polarity (e.g., methoxy groups) while retaining molecular weight <500 Da .

Q. How should researchers address discrepancies in reported biological activities of oxadiazole derivatives?

  • Data Contradiction Analysis :

  • Assay Variability : Control for pH, temperature, and solvent (DMSO vs. ethanol) in enzyme assays, as these affect compound solubility and activity .
  • Structural Analogues : Compare activity of N-[5-(5-chlorothiophen-2-yl)-...] with phenyl-substituted analogs (e.g., 4-chlorophenyl derivatives show 2-fold lower LOX inhibition) .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .

Q. What computational strategies support mechanistic studies of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with LOX (PDB: 1LOX) or AChE (PDB: 4EY7). Focus on interactions between the oxadiazole ring and catalytic residues (e.g., His518 in LOX) .
  • DFT Calculations : Analyze charge distribution to identify nucleophilic/electrophilic sites. The oxadiazole ring’s N-atoms show high electron density, favoring H-bonding with enzymes .
  • MD Simulations : Run 100-ns simulations to assess binding stability; RMSD <2 Å indicates stable target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.